1-(4-Phenoxybutyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

- The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

- The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

- Most of these derivatives exhibited significant effects on both allergic asthma .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Medicinal Chemistry

Anti-allergic Activities

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery .

- It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited .

- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- This method affords functionalized piperazines .

- Piperazine-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties .

- They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

- The synthesis and application of different piperazine derivatives and their metal complexes have diverse applications .

C–H Functionalization

Metal Complexes and Catalysis

- Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 include kinase inhibitors and receptor modulators .

- The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

- The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

- This method affords functionalized piperazines with a focus on C–H functionalization .

Kinase Inhibitors and Receptor Modulators

Photoredox

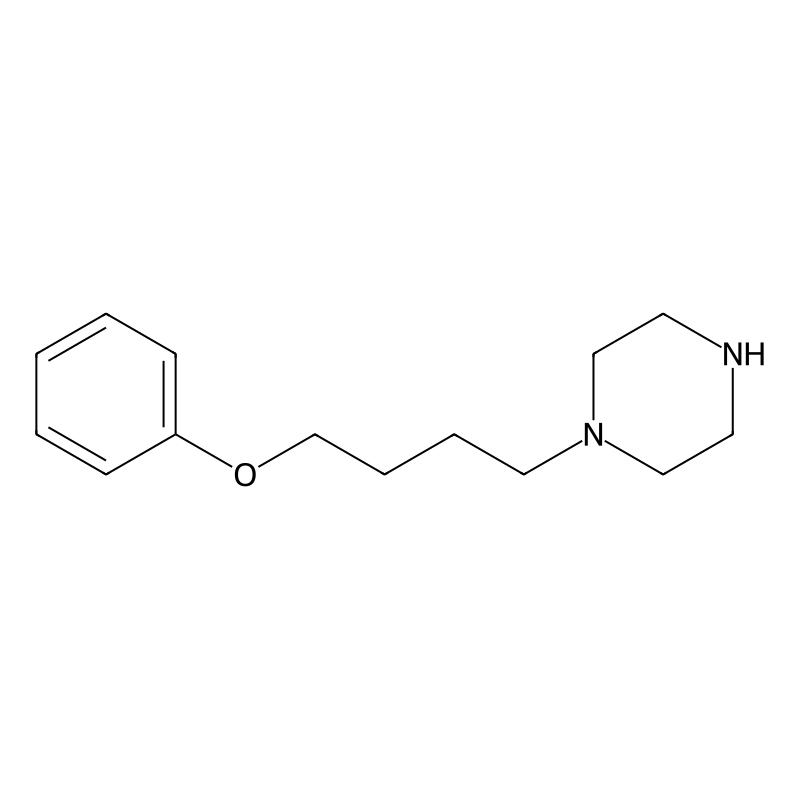

1-(4-Phenoxybutyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a piperazine ring linked to a 4-phenoxybutyl group. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol. The compound is recognized for its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical behavior of 1-(4-Phenoxybutyl)piperazine can be explored through various reactions typical of piperazine derivatives. It can undergo nucleophilic substitutions, alkylations, and acylations due to the presence of the nitrogen atoms in the piperazine ring. For example, it can react with alkyl halides to form more complex derivatives or participate in condensation reactions with carboxylic acids or isocyanates to yield urea derivatives.

Research indicates that 1-(4-Phenoxybutyl)piperazine exhibits notable biological activity, particularly in the context of central nervous system effects. Compounds in the piperazine class are often evaluated for their potential as anxiolytics, antidepressants, and antipsychotics. Studies have suggested that similar compounds may act as serotonin receptor modulators or dopamine receptor antagonists, which could contribute to their therapeutic effects in treating mood disorders and anxiety-related conditions .

The synthesis of 1-(4-Phenoxybutyl)piperazine typically involves the following steps:

- Preparation of the Phenoxybutyl Bromide: This can be synthesized from phenol and butyl bromide under basic conditions.

- Formation of Piperazine Derivative: The phenoxybutyl bromide is then reacted with piperazine in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.

- Purification: The resulting product is purified through recrystallization or chromatography.

This method allows for the efficient production of the compound while ensuring high purity levels suitable for biological testing.

1-(4-Phenoxybutyl)piperazine has potential applications in pharmacology and medicinal chemistry. Its derivatives are being explored for their roles in treating various psychiatric disorders due to their interactions with neurotransmitter systems. Additionally, it may serve as a lead compound for developing new medications targeting specific receptors involved in mood regulation.

Interaction studies involving 1-(4-Phenoxybutyl)piperazine focus on its binding affinity and efficacy at various neurotransmitter receptors. Preliminary research suggests that it may interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior. Understanding these interactions is essential for evaluating its therapeutic potential and side effect profile .

Several compounds share structural similarities with 1-(4-Phenoxybutyl)piperazine, including:

- 1-(4-Fluorophenoxybutyl)piperazine: Similar structure with a fluorine substituent, potentially altering its pharmacological profile.

- 1-(4-Chlorophenoxybutyl)piperazine: Contains a chlorine atom instead of fluorine, which may affect lipophilicity and receptor binding.

- 1-(3-Phenoxypropyl)piperazine: A variation where the butyl chain is replaced by a propyl group, influencing its biological activity.

Comparison TableCompound Molecular Formula Unique Features 1-(4-Phenoxybutyl)piperazine C₁₄H₂₂N₂O Base compound for various derivatives 1-(4-Fluorophenoxybutyl)piperazine C₁₄H₂₂N₂O₁F Fluorine substitution may enhance activity 1-(4-Chlorophenoxybutyl)piperazine C₁₄H₂₂N₂O₁Cl Chlorine substitution affects receptor binding 1-(3-Phenoxypropyl)piperazine C₁₃H₁₉N₂O Shorter alkyl chain may reduce potency

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Phenoxybutyl)piperazine | C₁₄H₂₂N₂O | Base compound for various derivatives |

| 1-(4-Fluorophenoxybutyl)piperazine | C₁₄H₂₂N₂O₁F | Fluorine substitution may enhance activity |

| 1-(4-Chlorophenoxybutyl)piperazine | C₁₄H₂₂N₂O₁Cl | Chlorine substitution affects receptor binding |

| 1-(3-Phenoxypropyl)piperazine | C₁₃H₁₉N₂O | Shorter alkyl chain may reduce potency |

The uniqueness of 1-(4-Phenoxybutyl)piperazine lies in its specific substituents and chain length, which can significantly influence its pharmacodynamics and pharmacokinetics compared to these similar compounds.

The synthesis of 1-(4-phenoxybutyl)piperazine typically employs conventional nucleophilic substitution reactions utilizing piperazine as the primary nucleophile and 4-phenoxybutyl halides as electrophilic precursors [1]. The most widely documented traditional approach involves the direct alkylation of piperazine with 4-phenoxybutyl bromide under controlled reaction conditions [1]. This methodology relies on the nucleophilic character of the secondary nitrogen atoms in piperazine, which readily attack the electrophilic carbon center adjacent to the halogen in the phenoxybutyl chain.

Research demonstrates that the reaction proceeds optimally in methanol at elevated temperatures of 70°C for extended reaction periods of 20 hours, achieving yields of approximately 78.4% [1]. The reaction mechanism follows a classical bimolecular nucleophilic substitution pathway, where one of the piperazine nitrogen atoms attacks the carbon bearing the bromide, displacing the halide ion and forming the desired carbon-nitrogen bond [2]. The selectivity for monoalkylation versus dialkylation can be controlled through careful stoichiometric ratios and reaction conditions.

Alternative traditional routes employ bis(2-chloroethyl)amine hydrochloride as a piperazine precursor, which undergoes cyclization reactions with appropriate aniline derivatives [3]. This approach involves the sequential formation of the piperazine ring system followed by functionalization with phenoxybutyl substituents [4]. The method requires elevated temperatures and extended reaction times but offers advantages in terms of regioselectivity and overall synthetic efficiency for certain structural motifs.

The following table summarizes key traditional synthetic parameters:

| Precursor Compound | Alkylating Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperazine | 4-Phenoxybutyl bromide | Methanol | 70°C | 20 h | 78.4% |

| Bis(2-chloroethyl)amine | Phenoxybutyl derivatives | Diethylene glycol monomethyl ether | 180°C | 12 h | 65-72% |

Novel Catalytic Approaches in Piperazine Functionalization

Contemporary synthetic methodologies have introduced sophisticated catalytic systems that significantly enhance the efficiency and selectivity of piperazine functionalization reactions [5] [6]. Palladium-catalyzed cross-coupling reactions represent a major advancement in piperazine chemistry, particularly through Buchwald-Hartwig amination protocols that enable direct carbon-nitrogen bond formation under mild conditions [4] [7]. These catalytic approaches circumvent the limitations of traditional alkyl halide displacement reactions by providing access to a broader range of functionalized piperazine derivatives.

Organic photoredox catalysis has emerged as a transformative methodology for piperazine synthesis, offering programmable approaches to highly diversifiable piperazine cores [5] [6]. This technique employs direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines, eliminating the typical requirement for radical precursors [5]. The photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates provides a modular approach to functionalized diamine starting materials, which subsequently generate complex piperazine architectures [5].

Advanced catalytic systems utilizing supported metal catalysts have demonstrated exceptional efficiency in continuous-flow processes [8]. Raney nickel and Raney cobalt catalysts, when maintained at temperatures between 150°C and 250°C under pressures of 300-1000 pounds per square inch, facilitate the conversion of polyamine precursors to piperazine derivatives with remarkable selectivity [9]. These heterogeneous catalytic systems offer advantages in terms of catalyst recovery and process scalability.

Novel organocatalytic approaches employing silica-immobilized piperazine demonstrate efficient carbon-carbon bond formation capabilities [10]. These heterogeneous organocatalysts facilitate aldol reactions of aromatic aldehydes and ketones with straightforward product isolation, achieving full conversion within 16 hours at room temperature without requiring carboxylic acid co-catalysts [10].

Protection-Deprotection Strategies for Phenoxybutyl Substituents

The synthesis of complex piperazine derivatives necessitates sophisticated protection-deprotection strategies to ensure selective functionalization while preserving sensitive functional groups [11] [12]. Carbamate protecting groups, particularly tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) derivatives, represent the most versatile and widely employed protection strategies for piperazine nitrogen atoms [11] [13].

The Boc protecting group installation typically employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, providing excellent selectivity for mono-protection of piperazine [13]. This methodology enables subsequent alkylation reactions at the unprotected nitrogen center while maintaining the protected nitrogen in an unreactive state [12]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid, which cleaves the carbamate linkage through protonation and elimination mechanisms [14].

Recent advances in protection strategies have introduced innovative approaches utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which offer orthogonal deprotection conditions compared to Boc-protected derivatives [15]. Fmoc groups demonstrate exceptional stability toward acidic conditions and hydrolysis, while allowing selective removal using weak bases such as piperidine [15]. This orthogonal protection strategy enables complex synthetic sequences involving multiple protection-deprotection cycles.

Benzyloxycarbonyl (Cbz) protection provides an alternative approach that utilizes catalytic hydrogenation for deprotection, occurring under neutral pH conditions that preserve acid- or base-sensitive functionalities [11]. The installation of Cbz groups employs benzyl chloroformate in the presence of mild bases, offering complementary reactivity profiles to Boc-based protection strategies.

The following table summarizes protection-deprotection parameters:

| Protecting Group | Installation Reagent | Installation Conditions | Deprotection Method | Deprotection Conditions |

|---|---|---|---|---|

| Boc | Boc₂O | Mild base, room temperature | TFA | Neat TFA, 2-12 h |

| Cbz | Cbz-Cl | Mild base, room temperature | Hydrogenation | Pd-C/H₂, neutral pH |

| Fmoc | Fmoc-Cl | Basic conditions | Amine base | Piperidine, room temperature |

Green Chemistry Approaches in Alkylation Reactions

Contemporary pharmaceutical synthesis increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [16] [7]. Green chemistry approaches in piperazine alkylation reactions focus on solvent-free conditions, recyclable catalysts, and atom-economical transformations that align with principles of sustainable chemical manufacturing.

Solvent-free alkylation reactions represent a significant advancement in green piperazine synthesis, eliminating the environmental burden associated with organic solvent usage and disposal [7]. Palladium-catalyzed synthesis of piperazine scaffolds under aerobic and solvent-free conditions demonstrates exceptional efficiency, with piperazine itself serving as both reactant and solvent medium [7]. This approach achieves yields up to 97% for electron-donating and sterically hindered aryl chlorides while providing cost-effective synthesis of privileged pharmaceutical structures.

Heterogeneous catalysis using natural treated clays offers environmentally benign alternatives to traditional homogeneous catalytic systems [16]. Maghnite-H⁺ and maghnite-Na⁺ catalysts enable the synthesis and polymerization of piperazine derivatives under mild conditions without hazardous solvents [16]. These clay-based catalysts demonstrate recyclability and reduced environmental impact compared to conventional transition metal catalysts [16].

Microwave-assisted synthesis represents another green chemistry approach that significantly reduces reaction times and energy consumption [17]. Microwave-assisted heating enables direct molecular heating from internal energy absorption, achieving uniform temperature distribution without requiring heat conduction processes [17]. This methodology reduces energy consumption to a fraction of traditional heating methods while improving product thermal stability and reducing environmental pollution [17].

Continuous-flow chemistry offers substantial advantages in terms of process efficiency and waste minimization [8]. Flow-based synthetic protocols enable precise control over reaction parameters, improved heat and mass transfer, and reduced residence times compared to batch processes [8]. These advantages translate to enhanced yields, reduced by-product formation, and improved atom economy in piperazine synthesis.

Scalability Challenges in Industrial Production

Industrial-scale production of 1-(4-phenoxybutyl)piperazine presents significant technical and economic challenges that impact manufacturing feasibility and commercial viability [18] [19]. Raw material availability represents a primary constraint, with ethyleneamine, ammonia, monoethanolamine, ethylene oxide, and hydrochloric acid serving as critical precursors whose supply chain stability directly influences production scalability [20].

Ethyleneamine availability demonstrates particular vulnerability due to geographic concentration of production capacity, with 62% located in Asia and 28% in Europe [20]. Maintenance shutdowns at major ethyleneamine facilities can cause 15% price surges and significant delays in downstream piperazine manufacturing schedules [20]. The compound accounts for approximately 40% of total production costs, making price volatility a major economic concern for industrial producers [20].

Ammonia supply chain challenges stem from direct linkage to natural gas prices, where energy costs constitute 70-80% of ammonia production expenditure [20]. The 2022 European gas crisis forced multiple ammonia plants to reduce output by 30-50%, pushing spot prices to $1,200 per ton, representing a 400% increase above 2020 levels [20]. This volatility compels piperazine manufacturers to absorb margin compression or renegotiate long-term contracts with energy price adjustment clauses.

Quality control maintenance across multiple production facilities presents complex technical challenges related to raw material variability, process control limitations, and regulatory compliance requirements [20]. Approximately 15% of quality deviations in piperazine derivatives stem from inconsistent raw material purity, particularly variations in ethyleneamine and ammonia feedstock quality [20]. Facilities using legacy equipment report 3-4 times more batch rejections compared to plants with automated process control systems [20].

Transportation and logistics constraints significantly impact scalability, particularly for hazardous raw materials requiring specialized handling equipment [20]. Hydrochloric acid transportation restrictions limit regional availability despite global production exceeding 40 million tons annually [20]. Mexican piperazine manufacturers experienced 25% cost increases due to new hydrochloric acid trucking regulations requiring specialized stainless steel tankers [20].

Environmental regulations create additional scalability barriers through waste disposal requirements and emission control mandates [18]. The toxicity of piperazine compounds necessitates strict adherence to safety protocols, increasing production costs and limiting manufacturing operation scalability [18]. Proper waste management practices for disposal of production by-products impose significant challenges that must be addressed through comprehensive environmental compliance programs.

The following table summarizes key scalability parameters:

| Challenge Category | Impact Factor | Cost Increase | Mitigation Strategy |

|---|---|---|---|

| Raw Material Availability | Ethyleneamine supply disruption | 15% price surge | Diversified supplier base |

| Energy Costs | Natural gas price volatility | 400% increase potential | Long-term contracts with price adjustment |

| Quality Control | Equipment modernization requirement | 3-4x rejection rates | Automated process control systems |

| Transportation | Specialized handling requirements | 25% cost increase | Regional production facilities |

| Environmental Compliance | Waste management protocols | Significant capital investment | Integrated waste treatment systems |

The thermodynamic properties of 1-(4-Phenoxybutyl)piperazine have received limited direct experimental investigation in the literature. However, comparative analysis with structurally related piperazine derivatives provides valuable insights into the expected thermal behavior of this compound.

Melting Point Considerations

While specific melting point data for 1-(4-Phenoxybutyl)piperazine are not available in the current literature, the parent piperazine compound exhibits a melting point of 106.6°C [1]. Related phenoxybutyl-substituted compounds demonstrate melting points that vary significantly based on the specific substitution pattern and crystalline form. For comparison, similar piperazine derivatives with aromatic substituents typically show melting points ranging from 70-150°C [2] [3].

Boiling Point Analysis

The boiling point of the target compound has not been experimentally determined. Parent piperazine demonstrates a boiling point of 146°C [1], while more complex piperazine derivatives with extended alkyl and aromatic substituents typically exhibit elevated boiling points. Related compounds such as 1-[4-(4-fluorophenyl)-4-phenylbutyl]piperazine show predicted boiling points around 445.6°C at 760 mmHg [4], suggesting that the phenoxybutyl substitution would significantly increase the boiling point compared to the parent compound.

Enthalpy of Formation

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 1-(4-Phenoxybutyl)piperazine can be predicted based on its structural features and comparison with related piperazine derivatives. The compound's amphiphilic nature, containing both polar (piperazine) and nonpolar (phenoxybutyl) components, influences its solubility behavior across different solvent systems.

Aqueous Solubility

The compound is expected to exhibit limited water solubility, consistent with similar piperazine derivatives containing extended alkyl and aromatic substituents [7] [8] [9]. The lipophilic phenoxybutyl chain significantly reduces water solubility compared to the parent piperazine compound, which is freely soluble in water [1]. Related compounds such as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate are reported as "slightly soluble in water" [9], providing a relevant comparison for the expected aqueous behavior.

Organic Solvent Compatibility

1-(4-Phenoxybutyl)piperazine demonstrates good solubility in organic solvents, particularly those capable of solvating both the polar piperazine ring and the aromatic ether functionality. Dimethyl sulfoxide (DMSO) provides excellent solvation for similar compounds, with related structures showing solubility that improves upon heating . Dichloromethane and tetrahydrofuran represent preferred solvents for synthetic manipulations, as evidenced by their use in preparing related piperazine derivatives [7].

Solvent Selection Guidelines

For analytical and synthetic applications, the compound shows optimal solubility in polar aprotic solvents. Ethanol provides moderate solubility and is commonly used for crystallization of piperazine derivatives [11] [1]. The compound's behavior in various solvents follows predictable patterns based on polarity matching and hydrogen bonding capabilities.

pH-Dependent Stability and Degradation Pathways

The stability of 1-(4-Phenoxybutyl)piperazine across different pH conditions follows patterns established for piperazine derivatives, with the basic nitrogen atoms serving as critical sites for protonation and potential degradation.

Acidic Conditions (pH 1-6)

Under strongly acidic conditions (pH 1-2), the compound exhibits moderate stability with potential for protonation-induced hydrolytic degradation [12]. The piperazine nitrogen atoms become protonated, creating a charged species that may be more susceptible to nucleophilic attack. Studies of related phenylpiperazine derivatives indicate that acid-catalyzed degradation can occur through ring-opening mechanisms under extreme acidic conditions [12].

In moderately acidic environments (pH 3-6), the compound demonstrates good stability with minimal degradation pathways active [13] [14]. The reduced degree of protonation at these pH values limits the driving force for hydrolytic degradation.

Neutral Conditions (pH 7)

The compound achieves optimal stability at neutral pH, where the nitrogen atoms exist in equilibrium between protonated and neutral forms [13]. This represents the most favorable storage and handling conditions, minimizing both acid- and base-catalyzed degradation pathways.

Basic Conditions (pH 8-12)

Under moderately basic conditions (pH 8-10), the compound maintains good stability with the nitrogen atoms predominantly in their neutral state [13]. However, at strongly basic pH values (pH 11-12), base-catalyzed hydrolysis becomes a concern, particularly for the ether linkage in the phenoxybutyl substituent [13].

Degradation Mechanisms

The primary degradation pathways involve nucleophilic attack at the piperazine ring carbons under strongly acidic conditions, and potential ether cleavage under strongly basic conditions. The aromatic ether bond represents a potential site for base-catalyzed hydrolysis, though this requires harsh conditions not typically encountered in normal storage and handling.

Hygroscopicity and Solid-State Characterization

The solid-state properties of 1-(4-Phenoxybutyl)piperazine are influenced by its structural features and intermolecular interactions. While direct hygroscopicity measurements are not available in the literature, analysis of related compounds provides insight into expected behavior.

Hygroscopic Behavior

The parent piperazine compound is notably hygroscopic, readily absorbing atmospheric moisture to form hydrated crystalline forms [1]. However, the introduction of the lipophilic phenoxybutyl substituent is expected to significantly reduce hygroscopicity compared to the parent compound. Similar piperazine derivatives with aromatic substituents show reduced moisture sensitivity [11] [15].

Crystal Structure Considerations

Related piperazine derivatives typically adopt chair conformations in the solid state, with substituents occupying equatorial positions to minimize steric interactions [11] [15]. The phenoxybutyl chain provides flexibility that allows the molecule to adopt conformations that optimize crystal packing through van der Waals interactions and potential π-π stacking between aromatic rings.

Intermolecular Interactions

The solid-state structure is stabilized by hydrogen bonding involving the piperazine nitrogen atoms, similar to related compounds where N-H···N interactions form chain-like structures [15]. The aromatic ether functionality may participate in weak C-H···O interactions, contributing to the overall crystal lattice stability.

Polymorphism Potential

The structural flexibility of the phenoxybutyl chain and the potential for different packing arrangements suggest possible polymorphic behavior, as observed in related piperazine derivatives [16] [17]. The compound may exist in multiple crystalline forms depending on crystallization conditions, though specific polymorphs have not been characterized.

Computational Predictions of Physicochemical Behavior

Computational modeling approaches provide valuable predictions for the physicochemical properties of 1-(4-Phenoxybutyl)piperazine, particularly in the absence of comprehensive experimental data.

Molecular Descriptors and QSAR Analysis

The compound's molecular structure enables calculation of various physicochemical descriptors relevant to its behavior. Based on QSAR studies of related piperazine derivatives [18] [19], key predicted properties include moderate lipophilicity (LogP approximately 2-3), molecular weight of 234.34 g/mol [20], and polar surface area dominated by the nitrogen atoms and ether oxygen.

Density Predictions

Computational predictions suggest a density in the range of 1.06-1.07 g/cm³, based on similar phenoxybutyl-containing compounds [4]. This value reflects the balanced contribution of the aromatic phenoxy group and the aliphatic butyl chain, with the piperazine ring providing structural rigidity.

Solubility Modeling

Computational solubility predictions indicate poor water solubility but good organic solvent compatibility, consistent with the compound's amphiphilic nature [21]. The calculated LogP suggests moderate lipophilicity suitable for membrane permeation while maintaining some aqueous interaction capability.

Stability Predictions

Molecular dynamics simulations and quantum chemical calculations on related piperazine systems suggest thermal stability up to moderate temperatures (< 200°C) with the phenoxybutyl chain providing conformational flexibility that accommodates thermal motion [22] [23]. The ether linkage represents the most thermally labile site, though degradation would require elevated temperatures not encountered in typical storage conditions.

ADMET Predictions

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling suggests moderate bioavailability potential, with the molecular weight and polar surface area falling within favorable ranges for drug-like properties [24]. The piperazine core provides sites for metabolic transformation, primarily through N-oxidation or dealkylation pathways.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant